Methyl 14-methyloctadecanoate
CAS No.: 2490-17-7
Cat. No.: VC19735139
Molecular Formula: C20H40O2
Molecular Weight: 312.5 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 2490-17-7 |
---|---|
Molecular Formula | C20H40O2 |
Molecular Weight | 312.5 g/mol |
IUPAC Name | methyl 14-methyloctadecanoate |
Standard InChI | InChI=1S/C20H40O2/c1-4-5-16-19(2)17-14-12-10-8-6-7-9-11-13-15-18-20(21)22-3/h19H,4-18H2,1-3H3 |
Standard InChI Key | DFYYJXKPWJCVLX-UHFFFAOYSA-N |
Canonical SMILES | CCCCC(C)CCCCCCCCCCCCC(=O)OC |
Introduction
Chemical Structure and Physicochemical Properties
Methyl 14-methyloctadecanoate belongs to the class of branched-chain fatty acid methyl esters. Its structure consists of an 18-carbon chain with a methyl branch at the 14th carbon, esterified with a methyl group at the carboxyl terminus. The branching introduces steric effects that influence its physical properties, such as melting point and solubility.
Molecular and Structural Characteristics
The compound’s linear structural formula is represented as . Key physicochemical properties are summarized below:
Property | Value | Source |
---|---|---|
Molecular Formula | ||
Molecular Weight (g/mol) | 312.53000 | |
Exact Mass (g/mol) | 312.30300 | |
PSA (Ų) | 26.30 | |
LogP | 6.66690 |
The high LogP value indicates strong lipophilicity, making it suitable for applications requiring lipid solubility .
Spectral Data and Analytical Signatures
Mass spectrometry (MS) analysis of methyl 14-methyloctadecanoate reveals a molecular ion peak at . Fragmentation patterns include the loss of methoxy groups (, 31 amu) and the formation of the McLafferty ion at , characteristic of methyl esters . In gas chromatography–mass spectrometry (GC-MS), retention times and fragmentation profiles are critical for distinguishing it from linear isomers like methyl stearate .
Synthesis and Production Methods
Methyl 14-methyloctadecanoate is synthesized via transesterification of triglycerides derived from natural fats or oils.
Transesterification Process
The reaction involves methanol and a catalyst (e.g., sodium methoxide) under controlled conditions (60–70°C):
Branching at the 14th carbon arises from the use of branched fatty acid precursors, such as those found in bacterial lipids. Yield optimization requires precise stoichiometric ratios and temperature control to minimize side reactions like hydrolysis.
Alternative Synthetic Routes
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Esterification of 14-Methyloctadecanoic Acid: Direct esterification with methanol in the presence of acid catalysts (e.g., ).
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Enzymatic Catalysis: Lipase-mediated esterification, which offers higher specificity but lower scalability.
Analytical Characterization Techniques
Mass Spectrometry (MS)
Electron impact ionization (EI-MS) generates diagnostic ions, including:
Nuclear Magnetic Resonance (NMR)
-NMR spectra show distinct signals for the methyl branch () and ester methyl group (). -NMR confirms the ester carbonyl at .
Future Research Directions
Emerging applications in nanotechnology and green chemistry highlight opportunities for innovation:
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Enzymatic Synthesis: Developing immobilized lipases for sustainable production.
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Nanoparticle Stabilization: Utilizing its surfactant properties to synthesize uniform lipid nanoparticles for drug delivery.
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